molecular formula C18H20N2O4 B2899099 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-89-1

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2899099
CAS RN: 2097863-89-1
M. Wt: 328.368
InChI Key: DDFFLGAQPFMPQD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzopyran, azetidine, and pyrrolidinedione. Benzopyran is a polycyclic compound that consists of a benzene ring fused to a pyran ring . Azetidine is a saturated heterocycle that contains three carbon atoms and one nitrogen atom . Pyrrolidinedione, also known as a succinimide, is a cyclic compound that contains two carbonyl (C=O) groups and an imide (NH) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the compound could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl groups in the pyrrolidinedione could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.

Mode of Action

The compound interacts with its targets by binding to the 5-HT1A and 5-HT7 receptors. The dextrorotatory enantiomer of the compound has shown better affinity and selectivity for these receptors than its levorotatory analogue . This interaction leads to changes in the receptor activity, which can result in various physiological effects.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may have good bioavailability .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s photo-responsive behavior suggests that light exposure could affect its activity . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and pH.

properties

IUPAC Name

1-[[1-(3,4-dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16-7-8-17(22)20(16)11-12-9-19(10-12)18(23)15-6-5-13-3-1-2-4-14(13)24-15/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFFLGAQPFMPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

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